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Compound of Interest

Compound Name: Dyrk1A-IN-7

Cat. No.: B15577608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase specificity of a representative inhibitor

of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). While specific data

for a compound designated "Dyrk1A-IN-7" is not publicly available, this document uses the

potent and selective macrocyclic inhibitor, JH-XVII-10, as a surrogate to illustrate the principles

and data involved in assessing kinase selectivity.

DYRK1A is a serine/threonine kinase that activates itself through autophosphorylation on a

tyrosine residue.[1] Encoded on chromosome 21, it is a significant therapeutic target implicated

in neurodegenerative diseases like Alzheimer's and Down syndrome, as well as in certain

cancers.[1][2] Given the highly conserved nature of the ATP-binding site across the human

kinome, achieving selectivity for a target kinase is a primary challenge in drug development.[3]

Poor selectivity can lead to off-target effects and potential toxicity.[4] Therefore, comprehensive

profiling of an inhibitor across a wide panel of kinases is a critical step in its preclinical

validation.

Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is assessed by comparing its inhibitory activity against its

primary target versus other kinases. The following table summarizes the biochemical potency

and selectivity of the representative inhibitor, JH-XVII-10, against DYRK1A and a panel of other

kinases, including closely related members of the CMGC kinase family (such as CDKs and

JNKs).
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Table 1: Kinase Inhibition Profile of JH-XVII-10

Kinase Target IC50 (nM) Kinase Family Comments

DYRK1A 3 CMGC Primary Target

DYRK1B 5 CMGC
Closely related family

member

RSK3 61 AGC Off-target

RSK2 80 AGC Off-target

RSK1 82 AGC Off-target

FAK 90 TK Off-target

JNK2 1100 CMGC Off-target

JNK1 1130 CMGC Off-target

JNK3 >10,000 CMGC Off-target

Data sourced from a study on selective macrocyclic inhibitors of DYRK1A/B.[1] The IC50

values were determined using the SelectScreen Kinase Profiling service.

As the data indicates, JH-XVII-10 is highly potent against DYRK1A and its close homolog

DYRK1B.[1][5] It maintains a strong selectivity profile, with IC50 values for other kinases,

including those in the same CMGC family (JNK1/2), being over 300-fold higher.[1]

Experimental Protocols
Assessing the specificity of a kinase inhibitor is crucial for its development.[3] Methodologies

such as radiometric assays that measure enzymatic activity and competition binding assays

like KINOMEscan™ are commonly employed.[6]

Protocol 1: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a high-throughput method that quantifies the binding

interactions between a test compound and a large panel of kinases.[4][6] It measures the ability

of a compound to displace a proprietary, immobilized ligand from the kinase active site.[7]
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Principle: The assay consists of three main components: a DNA-tagged kinase, an immobilized

ligand, and the test compound.[8] If the test compound binds to the kinase's active site, it

prevents the kinase from binding to the immobilized ligand.[7] The amount of kinase that

remains bound to the ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[8][9] A

low qPCR signal indicates strong binding of the test compound to the kinase.[9]

Experimental Steps:

Preparation: Kinases are tagged with a unique DNA identifier. A broad-spectrum kinase

inhibitor is immobilized on a solid support (e.g., beads).

Competition Reaction: The DNA-tagged kinase is incubated with the immobilized ligand and

the test compound (e.g., JH-XVII-10) at a specified concentration (commonly 1 µM for initial

screening).

Separation: The beads are washed to remove any kinase that did not bind to the immobilized

ligand.

Quantification: The amount of bead-bound kinase is determined by qPCR using the unique

DNA tag.

Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a

DMSO vehicle. A lower %Ctrl value signifies stronger binding and greater inhibition. For

potent binders, a dissociation constant (Kd) can be determined by running an 11-point dose-

response curve.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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